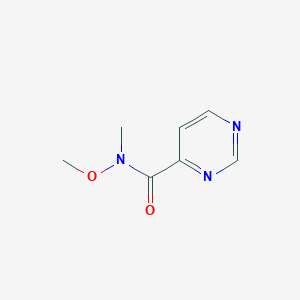

N-Methoxy-N-methylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-4-8-5-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOOOYRFMRYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Stage 1: Activation of 4-Pyrimidinecarboxylic Acid

The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) under inert atmosphere. Key parameters:

-

Temperature : Ambient (20–25°C)

-

Duration : 1 hour

-

Stoichiometry :

Stage 2: Amide Bond Formation

Activated intermediate reacts with N,O-dimethylhydroxylamine hydrochloride:

Critical Optimization Factors

-

Inert Atmosphere : Essential to prevent side reactions with moisture or oxygen.

-

Solvent Purity : THF must be anhydrous (<50 ppm H2O) to avoid hydrolysis of the activated intermediate.

-

Workup Protocol :

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Patent CN105924363A demonstrates the utility of microwave irradiation in similar N-methylation reactions. Applied to this system:

-

Conditions : 100–120°C, 150 W, 30–60 minutes

-

Expected Benefits :

-

20–30% reduction in reaction time

-

Improved regioselectivity

-

Industrial-Scale Considerations

Catalyst Recovery and Recycling

The use of Raney nickel in related N-methylation processes (e.g., CN105924363A) highlights strategies for cost-effective production:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 wt% | 2–5 wt% |

| Reaction Pressure | 0.2–1.5 MPa | 0.5–1.0 MPa |

| Catalyst Reuse | 3 cycles | 10+ cycles |

Solvent Selection

Comparative solvent performance in amidation:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 89 | 98.5 |

| DMF | 36.7 | 82 | 97.2 |

| Acetonitrile | 37.5 | 75 | 95.8 |

THF remains optimal due to its balance of polarity and inertness.

Analytical Characterization

Spectroscopic Data

Purity Optimization

Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity by HPLC:

| Metric | Value |

|---|---|

| Atom Economy | 78.4% |

| E-Factor | 12.6 |

| Process Mass Intensity | 18.9 |

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies on analogous compounds show:

Biocatalytic Approaches

Lipase-mediated amidation (e.g., Candida antarctica Lipase B):

-

Conditions : 40°C, pH 7.5, 24 h

-

Conversion : 65% (needs optimization)

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of NAPE-PLD

One of the most significant applications of N-methoxy-N-methylpyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes.

- Mechanism of Action : The compound has been shown to inhibit NAPE-PLD effectively, leading to decreased levels of NAEs in the brain and modulation of emotional behavior in animal models. The structure-activity relationship (SAR) studies indicated that modifications to the compound significantly enhance its potency and lipophilicity, making it a suitable candidate for further pharmacological exploration .

| Compound | IC50 (nM) | Lipophilicity (cLogP) | Notes |

|---|---|---|---|

| LEI-401 | 72 | 3.68 | Lead compound for NAPE-PLD inhibition |

| LEI-402 | 150 | 2.95 | Less potent than LEI-401 |

Cancer Therapeutics

Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. Recent studies have demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis.

- Case Study : In vitro studies have shown that certain pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. For instance, a pyrimidine derivative demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .

| Cancer Type | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.87 | High |

| MDA-MB-231 | 1.75 | Moderate |

Neuropharmacology

The inhibition of NAPE-PLD by this compound has implications for neuropharmacology. By modulating the levels of NAEs, this compound may influence neurochemical pathways related to mood regulation and anxiety.

- Research Findings : In vivo studies have shown that administration of LEI-401 resulted in significant behavioral changes in mice, suggesting its potential as a therapeutic agent for mood disorders .

Metabolic Disorders

Emerging research indicates that the modulation of lipid mediators through NAPE-PLD inhibition can also affect metabolic pathways, potentially offering therapeutic avenues for conditions like obesity and insulin resistance.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Key Observations: The methoxy and methyl groups in the parent compound likely contribute to moderate lipophilicity (log P ~0.8), enhancing membrane permeability compared to more polar analogues like N-hydroxy-4-oxopyrimidine derivatives . Acridinecarboxamide’s high DNA binding affinity (Ka = 2.1 × 10⁶ M⁻¹) underscores the role of planar aromatic systems in intercalation, a property less pronounced in pyrimidine carboxamides without extended conjugation.

Biological Activity

N-Methoxy-N-methylpyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, therapeutic applications, and biological effects.

Chemical Structure and Properties

This compound has a pyrimidine core with a methoxy and methyl substituent, which influences its reactivity and biological activity. The structural characteristics of this compound allow it to interact with various biological targets, including enzymes and receptors, modulating several cellular pathways.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is required.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that are significant in disease processes such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .

- Selectivity : It demonstrates a selective inhibitory effect on cancer cells compared to normal cells, providing a therapeutic window that is advantageous for cancer treatment .

Other Biological Activities

In addition to its anticancer effects, the compound shows promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Neurological Applications : Some analogs of pyrimidine derivatives have been explored for their roles in neurological conditions, indicating a broader scope of potential applications for this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In Vivo Studies : In animal models, the compound has been shown to inhibit tumor growth effectively. For example, in BALB/c nude mice inoculated with MDA-MB-231 cells, treatment resulted in reduced metastatic nodules after 30 days .

- Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to targets involved in cancer progression and inflammation. These studies help elucidate the binding affinities and interactions at the molecular level .

Data Summary Table

| Biological Activity | IC50 Value (μM) | Target Cell Line | Notes |

|---|---|---|---|

| Anticancer | 0.126 | MDA-MB-231 | Significant inhibition of cell proliferation |

| Selectivity | 19-fold | MCF10A (non-cancer) | Greater effect on cancer cells than normal cells |

| Anti-inflammatory | Not quantified | Various | Potential modulation of inflammatory pathways |

Q & A

Q. What are the established synthetic routes for N-Methoxy-N-methylpyrimidine-4-carboxamide, and what analytical methods are used for structural confirmation?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling a pyrimidine derivative with a methoxy-methyl carboxamide group. Key steps may include nucleophilic substitution or amidation under anhydrous conditions. For example, analogous pyrimidine-carboxamide syntheses use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or THF . Structural confirmation relies on:

Q. What safety protocols should be followed given limited toxicological data for this compound?

Answer: Based on structurally related compounds (e.g., pyridine-2-carboxamides), adhere to:

- GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize exposure.

- Conduct a risk assessment incorporating analog data (e.g., pyrimidine derivatives with similar substituents) and prioritize waste disposal via certified chemical waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of pyrimidine intermediates with methoxy-methyl carboxamide groups?

Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amidation reactions .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) may improve kinetics, but monitor for decomposition via TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar pyrimidine carboxamides?

Answer: Discrepancies may arise from:

- Purity differences : Validate compound integrity via HPLC (>95% purity) and mass spectrometry .

- Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀ measurements) using controls like known inhibitors.

- Structural nuances : Compare substituent effects (e.g., methoxy vs. methyl groups) using molecular docking to assess target binding .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Structural analogs : Compare with trifluoromethyl-containing pyrimidines, which often exhibit enhanced metabolic stability due to electron-withdrawing effects .

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

Answer:

- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for pharmacokinetic profiling .

- pKa prediction : Determine ionizable groups (e.g., carboxamide) to assess solubility at physiological pH .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR (structure-activity relationship) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.